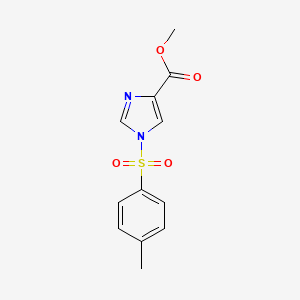![molecular formula C20H21NO5 B7959519 Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B7959519.png)
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is a complex organic compound often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate typically involves the protection of the amino group using the Fmoc group. The process begins with the corresponding amino acid, which is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or polypeptides.
Oxidation: Ketones.
Reduction: Methylenes.
科学研究应用
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
作用机制
The mechanism of action of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The hydroxyl group can also engage in various chemical transformations, contributing to the versatility of this compound in synthetic chemistry .
相似化合物的比较
Similar Compounds
Methyl (2S,3S)-2-{[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate: Another protected amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group.
Methyl (2S,3S)-2-{[(benzyloxycarbonyl)amino]-3-hydroxybutanoate: Similar compound with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is unique due to its Fmoc protecting group, which offers several advantages:
Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.
Stability: The Fmoc group is stable under acidic conditions, allowing for selective deprotection.
Versatility: The compound can be used in a wide range of synthetic applications, including the synthesis of complex peptides and proteins.
属性
IUPAC Name |
methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQZVOKPCWBPHW-SGTLLEGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
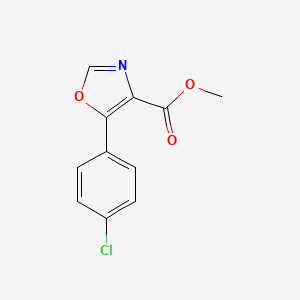
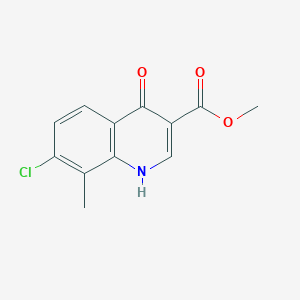
![Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B7959450.png)

![[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride](/img/structure/B7959466.png)
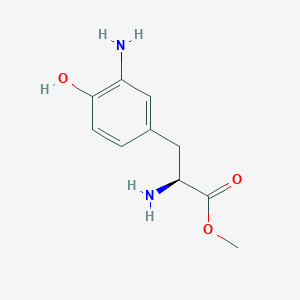
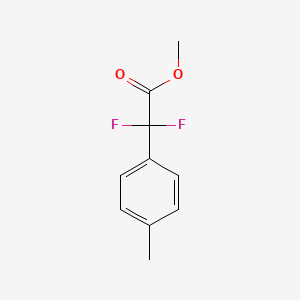
![Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959486.png)
![Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7959491.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate](/img/structure/B7959510.png)
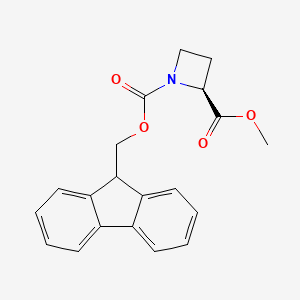
![Methyl (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B7959527.png)
![Methyl 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-YL}ethoxy)acetate dihydrochloride](/img/structure/B7959533.png)
